molecular formula C10H13N3O B3210171 1-[(2-Aminophenyl)methyl]imidazolidin-2-one CAS No. 1062404-58-3

1-[(2-Aminophenyl)methyl]imidazolidin-2-one

Cat. No. B3210171
CAS RN: 1062404-58-3
M. Wt: 191.23 g/mol
InChI Key: FKWWNHWUJDMUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(2-Aminophenyl)methyl]imidazolidin-2-one” is a research chemical compound. It has a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol. Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .


Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a subject of continuous efforts to develop sustainable and more efficient protocols . The most common approaches to imidazolidin-2-one derivatives include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .


Molecular Structure Analysis

The molecular structure of “1-[(2-Aminophenyl)methyl]imidazolidin-2-one” consists of a five-membered imidazolidin-2-one ring attached to a phenyl group through a methylene bridge. The phenyl group is further substituted with an amino group.


Chemical Reactions Analysis

Imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures . They are also useful as chiral auxiliaries for asymmetric transformations .

Scientific Research Applications

a. Drug Design and Development:

b. Chiral Auxiliaries:

Organic Synthesis

Imidazolidin-2-ones are valuable synthetic intermediates. They can be transformed into complex structures. Key applications include:

a. Carbonylation Reactions: b. Diamination of Olefins:
c. Intramolecular Hydroamination:
d. Aziridine Ring Expansion:

Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca’. N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. DOI: 10.3390/catal9010028 Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-dimethoxyethyl)ureas with Aromatic and Heterocyclic Nucleophiles. (2013). Russian Journal of Organic Chemistry, 49(6), 920–924. DOI: 10.1134/S1070363223060026

Future Directions

The future directions for “1-[(2-Aminophenyl)methyl]imidazolidin-2-one” and related compounds likely involve further exploration of their synthesis, properties, and potential applications. Given their prevalence in pharmaceuticals and other biologically active compounds , there is potential for new discoveries and applications in these areas.

properties

IUPAC Name

1-[(2-aminophenyl)methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-9-4-2-1-3-8(9)7-13-6-5-12-10(13)14/h1-4H,5-7,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWWNHWUJDMUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Aminophenyl)methyl]imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Aminophenyl)methyl]imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[(2-Aminophenyl)methyl]imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-[(2-Aminophenyl)methyl]imidazolidin-2-one
Reactant of Route 4
1-[(2-Aminophenyl)methyl]imidazolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-[(2-Aminophenyl)methyl]imidazolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-[(2-Aminophenyl)methyl]imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.